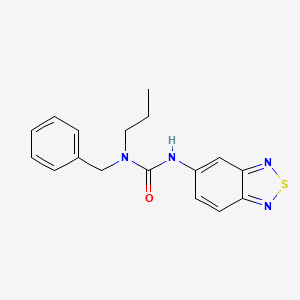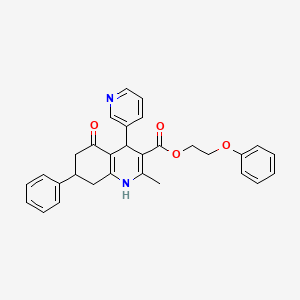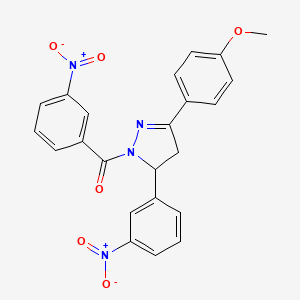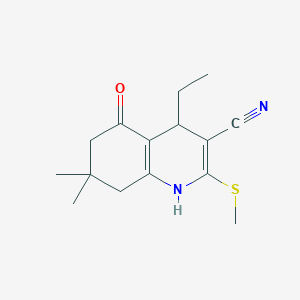
N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea, also known as BPU, is a chemical compound that has been studied extensively for its potential applications in various fields. BPU belongs to the class of benzothiadiazole derivatives, which have been found to exhibit a wide range of biological and pharmacological activities. In
Mechanism of Action
The mechanism of action of N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. In fungi, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been found to inhibit the activity of chitin synthase, which is involved in cell wall synthesis.
Biochemical and Physiological Effects:
N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been found to exhibit various biochemical and physiological effects, depending on the target organism and cell type. In cancer cells, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been shown to induce apoptosis, which is a programmed cell death process. N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has also been found to inhibit cell proliferation and migration. In fungi, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been shown to inhibit cell wall synthesis, leading to cell death. In insects, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been found to disrupt the nervous system, leading to paralysis and death.
Advantages and Limitations for Lab Experiments
N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has several advantages for lab experiments, such as its high potency and selectivity, low toxicity, and ease of synthesis. However, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea also has some limitations, such as its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea also has a short half-life in vivo, which can limit its therapeutic efficacy.
Future Directions
There are several future directions for the research on N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea, such as the development of more potent and selective analogs, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. In medicine, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea could be further developed as a potential anticancer agent, either alone or in combination with other drugs. In agriculture, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea could be further developed as a potential herbicide or insecticide, with improved selectivity and safety. In material science, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea could be further explored as a building block for the synthesis of functional materials, such as sensors and devices.
Conclusion:
In conclusion, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea is a chemical compound that has been studied extensively for its potential applications in various fields. The synthesis of N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea involves the reaction of 2-aminobenzothiazole with benzyl isocyanate and propylamine in the presence of a catalyst. N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been found to exhibit various biological and pharmacological activities, such as anticancer, antiviral, antifungal, herbicidal, and insecticidal activities. The mechanism of action of N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea involves the inhibition of various enzymes and signaling pathways. N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has several advantages for lab experiments, such as its high potency and selectivity, low toxicity, and ease of synthesis. However, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea also has some limitations, such as its poor solubility and short half-life in vivo. There are several future directions for the research on N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea, such as the development of more potent and selective analogs, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.
Synthesis Methods
The synthesis of N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea involves the reaction of 2-aminobenzothiazole with benzyl isocyanate and propylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The yield of N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been studied extensively for its potential applications in various fields, such as medicine, agriculture, and material science. In medicine, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been found to exhibit anticancer, antiviral, and antifungal activities. In agriculture, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been shown to have herbicidal and insecticidal properties. In material science, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors.
properties
IUPAC Name |
3-(2,1,3-benzothiadiazol-5-yl)-1-benzyl-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-10-21(12-13-6-4-3-5-7-13)17(22)18-14-8-9-15-16(11-14)20-23-19-15/h3-9,11H,2,10,12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTCLVUDIWPQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7034056 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171167.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)
![1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5171204.png)
![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)


![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)

![6-[5-(3-bromophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5171266.png)